molecular formula C18H22ClNO2 B179542 Methyl 3-(2-(benzyl(methyl)amino)ethyl)benzoate hydrochloride CAS No. 51352-87-5

Methyl 3-(2-(benzyl(methyl)amino)ethyl)benzoate hydrochloride

Cat. No.: B179542
CAS No.: 51352-87-5
M. Wt: 319.8 g/mol
InChI Key: HLBBSWSJLPLPRU-UHFFFAOYSA-N
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Description

“Methyl 3-(2-(benzyl(methyl)amino)ethyl)benzoate hydrochloride” is also known as PRL-8-53 . It is a nootropic substituted phenethylamine that has been shown to act as a hypermnesic drug in humans . It was first synthesized by medical chemistry professor Nikolaus Hansl at Creighton University in the 1970s as part of his work on amino ethyl meta benzoic acid esters .


Synthesis Analysis

PRL-8-53 was first synthesized by medical chemistry professor Nikolaus Hansl at Creighton University . The patent for the synthesis of PRL-8-53 has expired .


Molecular Structure Analysis

The molecular formula of PRL-8-53 is C18H21NO2 . The InChI code is 1S/C18H21NO2/c1-19(14-16-7-4-3-5-8-16)12-11-15-9-6-10-17(13-15)18(20)21-2/h3-10,13H,11-12,14H2,1-2H3 .


Chemical Reactions Analysis

The exact mechanism of action of PRL-8-53 remains unknown . It displays possible cholinergic properties, and potentiates dopamine while partially inhibiting serotonin .


Physical and Chemical Properties Analysis

The molecular weight of PRL-8-53 is 319.83 . The compound is stored at room temperature .

Scientific Research Applications

1. Molecular Structure and Hydrogen Bonding

  • Ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate and its derivatives exhibit complex hydrogen bonding, resulting in supramolecular structures in various dimensions. This study focused on the detailed molecular structure and the nature of hydrogen bonding in these compounds (Portilla et al., 2007).

2. Synthesis Processes

  • Novel synthesis methods have been explored for related compounds. For instance, a novel process for the synthesis of Methyl 2-chloro-5-(ethoxycarbonylamino) benzoate was developed, demonstrating the versatility of these compounds in chemical synthesis (Liu Ai-ju, 2015).
  • Ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate and its derivatives were synthesized, and their potential as antimicrobial agents was investigated. The study highlights the applications of these compounds in medical and pharmaceutical fields (Desai et al., 2007).

3. Corrosion Inhibition

  • Pyrazole derivatives, which share structural similarities with Methyl 3-(2-(benzyl(methyl)amino)ethyl)benzoate hydrochloride, were evaluated as corrosion inhibitors for steel. The findings suggest the potential use of these compounds in protecting metals from corrosion, which is crucial in industrial applications (Herrag et al., 2007).

4. Optical Properties and Applications

  • Schiff base compounds derived from ethyl-4-amino benzoate were synthesized, and their nonlinear optical properties were analyzed. The results indicate potential applications of these compounds in optical devices and technologies (Abdullmajed et al., 2021).

Safety and Hazards

PRL-8-53 is relatively non-toxic, with an oral LD50 in mice of 860 mg/kg, giving the drug a high therapeutic index . Doses above 8 mg/kg have brief hypotensive effects in canines . High doses depress motor activity in the rat and mouse, with the ED50 for a 50% reduction in motor activity of mice at 160 mg/kg .

Properties

IUPAC Name

benzyl-[2-(3-methoxycarbonylphenyl)ethyl]-methylazanium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2.ClH/c1-19(14-16-7-4-3-5-8-16)12-11-15-9-6-10-17(13-15)18(20)21-2;/h3-10,13H,11-12,14H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLBBSWSJLPLPRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[NH+](CCC1=CC(=CC=C1)C(=O)OC)CC2=CC=CC=C2.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51352-87-5
Record name PRL-8-53
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051352875
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Is there a new and improved method for synthesizing Prl-8-53?

A1: Yes. A recent study outlined a novel synthesis method for Prl-8-53. [] This method utilizes readily available materials and features simplified procedures, resulting in a 45.7% overall yield. [] This improved synthesis could facilitate future research on this compound.

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